5-Nitroxystearic acid
Description
5-Nitroxystearic acid (5-NS) is a nitroxyl-modified stearic acid derivative widely used as a spin-label probe in biophysical studies of lipid membranes. Its structure comprises a stearic acid backbone (18-carbon chain) with a nitroxy group (-NO) positioned at the 5th carbon. This modification allows 5-NS to act as a sensitive reporter of membrane dynamics, particularly in regions close to the hydrophilic surface of lipid bilayers .
In membrane studies, 5-NS is employed to monitor fluidity changes induced by glycolipids or other membrane components. For instance, electron spin resonance (ESR) studies demonstrate that 5-NS detects reduced hydrocarbon chain mobility in phosphatidylcholine-sulfatide vesicles, with effects amplified at higher sulfatide concentrations .
Properties
Molecular Formula |
C18H35NO5 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
5-nitrooxyoctadecanoic acid |
InChI |
InChI=1S/C18H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(24-19(22)23)15-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21) |
InChI Key |
PJWVTPFASUDOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCC(=O)O)O[N+](=O)[O-] |
Synonyms |
2-(3-carboxypropyl)-2-tridecyl-4,4-dimethyl-3-oxazolidinyloxyl 2-(3-carboxypropyl)-4,4-dimethyl-2-tridecyl-3-oxazolidynyloxy 5-(4',4'-dimethyloxazolidine-N-oxyl)stearic acid 5-doxylstearate 5-doxylstearic acid 5-nitroxide stearic acid 5-nitroxystearate 5-nitroxystearic acid 5NS I(12,3) |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Overview of Nitro-Substituted Compounds
| Compound | Molecular Formula | Nitro Position | Primary Application | Key Feature |
|---|---|---|---|---|
| 5-Nitroxystearic Acid | C18H35NO3 | Carbon 5 | Membrane fluidity studies | Surface-localized spin probe |
| 15-Nitroxystearic Acid | C18H35NO3 | Carbon 15 | Lipid core packing analysis | Hydrophobic core probe |
| Stearic Acid | C18H36O2 | N/A | Industrial emulsifier | Parent compound, no nitro group |
| 5-Nitrosalicylic Acid | C7H5NO5 | Carbon 5 | Pharmaceutical synthesis | Aromatic backbone, nitro-carboxylic |
| 5-Nitrothiazol-2-amine | C3H3N3O2 | Thiazole C5 | Drug reference standard | Heterocyclic structure |
Q & A
Basic: What are the established synthetic routes for 5-Nitroxystearic acid, and how can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer:
Synthesis typically involves nitration of stearic acid derivatives. Key steps include:
- Nitration conditions : Use controlled nitric acid concentrations to minimize over-nitration. Temperature should be maintained below 40°C to prevent decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the product. Monitor purity via TLC (Rf comparison with standards) .
- Yield optimization : Conduct fractional factorial experiments to test variables (e.g., reaction time, acid stoichiometry). Use ANOVA to identify significant factors .
Basic: Which spectroscopic techniques are most effective for characterizing 5-Nitroxystearic acid, and how should researchers interpret key spectral data?
Methodological Answer:
- NMR : -NMR will show characteristic nitro group deshielding (δ 8.5–9.0 ppm for aromatic protons in analogs; adjust for aliphatic chains). -NMR confirms nitration at C5 via carbonyl shifts .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M-H]⁻ at m/z 343.2). Fragmentation patterns distinguish nitro-group positioning .
- IR Spectroscopy : Asymmetric NO stretching (~1520 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹) validate functional groups .
Advanced: How does the nitro group in 5-Nitroxystearic acid influence its chemical stability under various pH and temperature conditions?
Methodological Answer:
- pH-dependent stability : Design accelerated degradation studies (e.g., 0.1 M HCl, NaOH, and PBS buffers at 25–60°C). Monitor nitro group reduction via UV-Vis (λmax ~270 nm for nitroaromatic analogs) .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Compare with computational predictions (DFT for bond dissociation energies) .
- Mechanistic insights : Nitro groups may act as electron-withdrawing moieties, destabilizing the carboxylate under basic conditions. Validate via Hammett substituent constants .
Advanced: What computational chemistry approaches are suitable for modeling the electronic structure and reactivity of 5-Nitroxystearic acid?
Methodological Answer:
- DFT calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate electrostatic potential maps. Analyze nitro group’s electron-withdrawing effects on the carboxylic acid .
- Molecular Dynamics (MD) : Simulate solvation behavior in lipid bilayers to study bioavailability. Force fields (e.g., CHARMM36) require parameterization for nitro groups .
- Reactivity predictions : Combine Fukui indices and local softness to identify nucleophilic/electrophilic sites for derivatization studies .
Data Analysis: How should researchers address discrepancies in reported physicochemical properties of 5-Nitroxystearic acid across different studies?
Methodological Answer:
- Source evaluation : Apply criteria from NIST: (1) data provenance (e.g., peer-reviewed journals vs. patents), (2) experimental reproducibility, and (3) alignment with theoretical models .
- Statistical reconciliation : Perform meta-analysis using weighted averages for properties like logP or pKa. Address outliers via Grubbs’ test or robust regression .
- Experimental validation : Replicate conflicting measurements under standardized conditions (e.g., IUPAC guidelines for solubility determination) .
Safety: What specific handling precautions are required when working with 5-Nitroxystearic acid in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Store in amber glass vials at 2–8°C under inert gas (N) to prevent oxidation. Label containers with hazard symbols (skin/eye irritant) .
- Spill management : Neutralize with sodium bicarbonate, then adsorb using vermiculite. Dispose via certified hazardous waste protocols .
Literature: What strategies can researchers employ to conduct comprehensive literature reviews on 5-Nitroxystearic acid while ensuring source reliability?
Methodological Answer:
- Search strategy : Use Boolean operators in Scopus/PubMed (e.g., "5-Nitroxystearic acid" AND (synthesis OR metabolism)). Filter for articles post-2000 to exclude outdated methods .
- Critical appraisal : Assess studies using the "Who, What, Where, When, Why, How" framework to evaluate author expertise, methodology transparency, and conflict of interest .
- Reference management : Use Zotero or EndNote to track citations. Cross-verify data against authoritative databases (e.g., NIST Chemistry WebBook) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
